molecular formula C4H8N2O2 B157686 Tetrahydro-5-hydroxy-1H-pyrimidin-2-one CAS No. 1852-18-2

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Cat. No. B157686
CAS RN: 1852-18-2
M. Wt: 116.12 g/mol
InChI Key: PZSCGIVZIUKDAJ-UHFFFAOYSA-N
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Description

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a chemical compound with the molecular formula C4H8N2O2 . It is a cyclic urea and used as a polar aprotic organic solvent .


Synthesis Analysis

The synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one involves a mixture of 1,3-diamino-2-propanol, diethyl carbonate, and 1,5,7-triazabicyclo . Another synthesis method involves the use of a catalyst, oxovanadium .


Molecular Structure Analysis

The molecular structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C4H8N2O2/c7-3-1-5-4 (8)6-2-3/h3,7H,1-2H2, (H2,5,6,8) .


Chemical Reactions Analysis

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is used in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly (aryl ethers) .


Physical And Chemical Properties Analysis

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one has a molecular weight of 116.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 116.058577502 g/mol .

Scientific Research Applications

1. Anti-Inflammatory and Anti-Cancer Agents

  • Summary of Application: Pyrimidinone derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties . These compounds possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, anti-bacterial, etc .
  • Methods of Application: The study utilized chalcones as starting compounds that were obtained by Claisen-Schmidt condensation. These chalcones underwent cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .
  • Results: The compounds with significant anti-oxidant activity were then screened for in vivo anti-inflammatory activity. It was found that the compounds ETT and DMT possess good activity as comparable to the standard . All the synthesized compounds were evaluated for their in vitro anti-cancer activity by MTT assay among which compounds CLU and ETU showed significant activity against HeLa and HepG2 cell lines, respectively .

2. Anti-Tumor Agents

  • Summary of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
  • Methods of Application: The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

properties

IUPAC Name

5-hydroxy-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSCGIVZIUKDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171742
Record name Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
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Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

CAS RN

1852-18-2
Record name Tetrahydro-5-hydroxy-2(1H)-pyrimidinone
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Record name Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
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